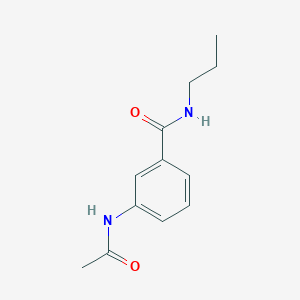![molecular formula C19H20N2O4 B354880 4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid CAS No. 941441-32-3](/img/structure/B354880.png)
4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid is a chemical compound with the molecular formula C19H20N2O4 . It has a molecular weight of 340.38 . The IUPAC name for this compound is 4-{4-[(ethylanilino)carbonyl]anilino}-4-oxobutanoic acid .
Molecular Structure Analysis
The InChI code for 4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid is 1S/C19H20N2O4/c1-2-21(16-6-4-3-5-7-16)19(25)14-8-10-15(11-9-14)20-17(22)12-13-18(23)24/h3-11H,2,12-13H2,1H3,(H,20,22)(H,23,24) . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Research on compounds structurally related to 4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid often focuses on their synthesis and reactivity. For instance, Grinev et al. (2017) studied the reactions of 4-alkyl(aryl)-substituted 4-oxobutanoic acids with 1,3-binucleophiles, which led to the formation of various fused tricyclic systems depending on the initial substrates. This highlights the potential for creating complex organic molecules that could have applications in materials science or as intermediates in pharmaceutical synthesis (Grinev, Amalchieva, & Egorova, 2017).
Spectroscopic and Structural Analysis
Compounds like 4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid often undergo detailed spectroscopic and structural analysis to understand their properties better. For example, Raju et al. (2015) synthesized a similar compound and analyzed it using various spectroscopic techniques, revealing insights into its molecular structure, hyperpolarizability, and electronic properties. Such studies are crucial for developing new materials with specific optical or electronic applications (Raju, Panicker, Nayak, Narayana, Sarojini, Van Alsenoy, & Al‐Saadi, 2015).
Antimicrobial and Anticancer Research
Research on derivatives of 4-oxobutanoic acid also extends to their biological applications. Sirajuddin et al. (2019) explored organotin (IV) derivatives for potential medicinal applications, highlighting the antimicrobial properties of these compounds. Such research could pave the way for developing new antimicrobial agents or anticancer compounds, leveraging the unique chemical structures of 4-oxobutanoic acid derivatives (Sirajuddin, Ali, McKee, Wadood, & Ghufran, 2019).
Molecular Docking Studies
Molecular docking studies are another area where compounds similar to 4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid find applications. Vanasundari et al. (2018) conducted such studies to understand the interaction of related compounds with biological targets, which is crucial for drug design and discovery. These studies provide insights into how such compounds might interact with proteins or DNA, offering a foundation for developing new therapeutic agents (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[4-[ethyl(phenyl)carbamoyl]anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-21(16-6-4-3-5-7-16)19(25)14-8-10-15(11-9-14)20-17(22)12-13-18(23)24/h3-11H,2,12-13H2,1H3,(H,20,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBGOZGFWULGFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B354805.png)
![N-{4-[(2-methoxyethyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B354828.png)

![2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354875.png)
![2-{[4-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354879.png)
![2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354882.png)
![2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354884.png)
![N-{3-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B354907.png)
![5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid](/img/structure/B354938.png)
![5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354949.png)
![5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354950.png)
![2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354954.png)
![N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B354964.png)
![N-[4-(acetylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B354998.png)